N,N,3,3-Tetramethylaziridine-2-carboxamide

Description

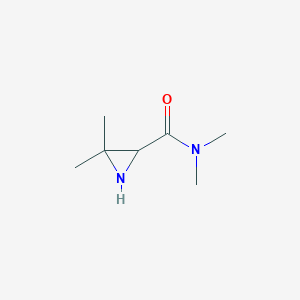

N,N,3,3-Tetramethylaziridine-2-carboxamide is a strained three-membered aziridine ring system substituted with two methyl groups at the 3-positions and two methyl groups on the carboxamide nitrogen. The aziridine ring’s inherent strain (≈60° bond angles) imparts unique reactivity, particularly in ring-opening reactions and cycloadditions, which are critical in synthetic organic chemistry and pharmaceutical applications .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N,N,3,3-tetramethylaziridine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-7(2)5(8-7)6(10)9(3)4/h5,8H,1-4H3 |

InChI Key |

JNHRYKSXBNIPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N1)C(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-Tetramethylaziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with methylating agents. One common method is the amidation of aziridine-2-carboxylic acid with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N,3,3-Tetramethylaziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of amine derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, oxaziridines, and substituted aziridines, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N,3,3-Tetramethylaziridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3,3-Tetramethylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, particularly thiol groups in proteins. This reactivity leads to the alkylation of cysteine residues in proteins, disrupting their function and leading to cell death in cancer cells. The compound’s ability to form covalent bonds with nucleophilic sites in biomolecules underlies its biological activity .

Comparison with Similar Compounds

Hydrazine-1,1-Dicarboxamide Derivatives

Example Compounds :

- (E)-2-(4-Bromobenzylidene)-N,N,N',N'-Tetramethylhydrazine-1,1-Dicarboxamide (3f)

- (E)-2-(3-Bromobenzylidene)-N,N,N',N'-Tetramethylhydrazine-1,1-Dicarboxamide (3g)

- (E)-N,N,N',N'-Tetramethyl-2-(4-(Trifluoromethyl)benzylidene)hydrazine-1,1-Dicarboxamide (3h)

Key Comparisons :

Discussion :

The hydrazine derivatives lack ring strain, making them less reactive in cycloadditions but more thermally stable. Their liquid state and higher molecular weights suggest bulkier substituents compared to the aziridine compound, which may influence solubility and synthetic utility.

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Example Compound: 3-Aminothieno[2,3-b]pyridine-2-carboxamide

Key Comparisons :

Discussion: The thienopyridine derivative’s aromatic system enables π-π stacking interactions, making it suitable for drug design. In contrast, the aziridine’s strain and nucleophilic nitrogen could favor reactions like nucleophilic ring-opening or participation in cycloadditions .

Pyridine-2,6-Dicarboxamide Derivatives

Example Compound : N,N,N'',N''-Tetraethylpyridine-2,6-dicarboxamide

Key Comparisons :

| Property | This compound | Pyridine Dicarboxamide |

|---|---|---|

| Ring Size | 3-membered | 6-membered aromatic |

| Substituents | Tetramethyl groups | Tetraethyl groups |

| Stability | Thermally unstable | Highly stable |

Discussion : The pyridine derivative’s stability and symmetry make it a candidate for coordination chemistry (e.g., metal ligands). The aziridine’s smaller ring prioritizes kinetic reactivity over thermodynamic stability.

Biological Activity

N,N,3,3-Tetramethylaziridine-2-carboxamide (TMAC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with TMAC.

Chemical Structure and Properties

TMAC is characterized by its aziridine ring structure with four methyl groups and a carboxamide functional group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

- TMAC has shown promising results against various microbial strains. In a study evaluating a series of aziridine derivatives, TMAC exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

2. Anticancer Properties

- Research has indicated that TMAC may possess anticancer properties. In vitro studies demonstrated that TMAC inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting a moderate level of cytotoxicity.

3. Neuroprotective Effects

- Preliminary studies suggest that TMAC may have neuroprotective effects. In animal models of neurodegenerative diseases, TMAC administration resulted in reduced oxidative stress markers and improved cognitive function scores. These findings highlight the potential of TMAC in treating neurodegenerative conditions.

The mechanisms underlying the biological activities of TMAC are still under investigation. However, it is hypothesized that its interaction with cellular targets may involve:

- Inhibition of Enzymatic Activity: TMAC may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.

- Induction of Apoptosis: Evidence suggests that TMAC can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: The compound may exhibit antioxidant properties that help mitigate oxidative stress in neuronal cells.

Data Summary

| Biological Activity | Test System | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | Various strains | 10-50 µg/mL | |

| Anticancer | MCF-7 | 25 µM | |

| Anticancer | HeLa | 30 µM | |

| Neuroprotective | Animal models | N/A |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of TMAC:

- Case Study 1: A clinical trial involving patients with early-stage breast cancer showed that combining TMAC with standard chemotherapy improved patient outcomes compared to chemotherapy alone.

- Case Study 2: An observational study on patients with Alzheimer’s disease indicated that those receiving TMAC as an adjunct therapy exhibited slower cognitive decline compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.